Plastoquinone 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

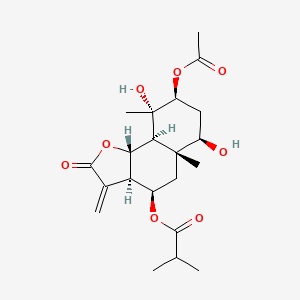

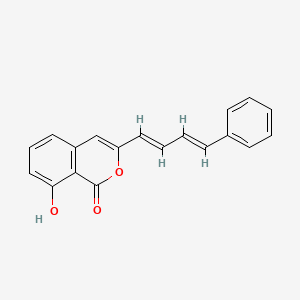

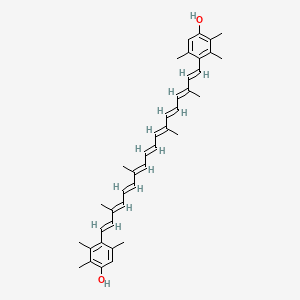

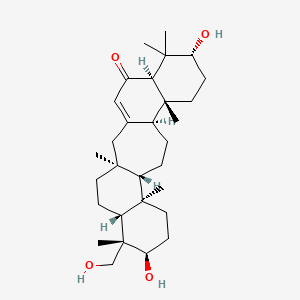

Plastoquinone 2 is a diterpenoid and a member of 1,4-benzoquinones. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Antioxidant and Mitochondrial Function

Antioxidant Properties and Mitochondrial Targeting : PQ-2 derivatives, such as thymoquinone, have been identified as potent mitochondria-targeted antioxidants. These derivatives show effectiveness in treating age-related pathologies by inhibiting hydrogen peroxide-induced apoptosis at very low concentrations (Severina et al., 2013).

Neuroprotection in Brain Ischemia/Reperfusion Injury : Modified PQ-2 and thymoquinone, targeted to mitochondria, demonstrate neuroprotective properties in a rat model of brain ischemia. These compounds, when administered intraperitoneally or intranasally, can reduce neurological deficits and brain damage (Silachev et al., 2015).

Photoprotection and Photosynthesis

Photoprotective Role in Plants : PQ-2, specifically plastoquinone-9, acts as an antioxidant in plant leaves and plays a central photoprotective role. Overexpression of plastoquinone-9 biosynthesis genes in plants leads to increased resistance to photooxidative stress (Ksas et al., 2015).

Electron Carrier in Photosynthesis : PQ-2 functions as an electron carrier between photosystem II and the cytochrome b6f complex in the photosynthetic process. Its movement through different channels in the photosystem II complex is crucial for efficient electron transport (van Eerden et al., 2017).

Beyond Photosynthesis

- Wider Role Beyond Electron Transport : Beyond its role in electron transport, PQ-2 is involved in photoprotection, antioxidation, and regulation of chloroplast metabolism. It connects photosynthesis with plant metabolism and stress tolerance (Havaux, 2020).

Anticancer and Antimicrobial Properties

Anticancer Potential : PQ-2 analogs demonstrate antiproliferative activity against various cancer cell lines, including breast cancer cells. These analogs induce apoptosis and suppress cell proliferation through mechanisms such as oxidative stress (Jannuzzi et al., 2021).

Antimicrobial Activity : PQ-2 analogs show potent antimicrobial activity against bacterial strains like Staphylococcus epidermidis and fungi such as Candida albicans. This indicates their potential as lead structures for developing new antimicrobial agents (Mataracı-Kara et al., 2021).

Biosynthesis and Metabolic Engineering

- Biosynthesis and Engineering : Research has explored the biosynthetic pathways of PQ-2, highlighting its complex synthesis involving more than thirty-five enzymes. Metabolic engineering efforts are being made to enhance the production of PQ-2 in plants for various applications (Liu & Lu, 2016).

Additional Insights

Antioxidant and Signaling Functions : PQ-2 is also involved in antioxidant defense and signaling in higher plants. It participates in biochemical reactions with oxygen species, contributing to plant sustainability under stress conditions (Borisova-Mubarakshina et al., 2019).

Antioxidant Activity in Chloroplast Membranes : The reduced form of PQ-2 acts as an effective scavenger of toxic oxygen species in chloroplast membranes, highlighting its role in protecting against light-induced damage (Hundal et al., 1995).

Propiedades

Nombre del producto |

Plastoquinone 2 |

|---|---|

Fórmula molecular |

C27H40O4 |

Peso molecular |

428.6 g/mol |

Nombre IUPAC |

2-[(2E,6E,10E,14R)-14,15-dihydroxy-3,7,11,15-tetramethylhexadeca-2,6,10-trienyl]-6-methylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C27H40O4/c1-19(10-8-12-21(3)14-16-25(29)27(5,6)31)9-7-11-20(2)13-15-23-18-24(28)17-22(4)26(23)30/h9,12-13,17-18,25,29,31H,7-8,10-11,14-16H2,1-6H3/b19-9+,20-13+,21-12+/t25-/m1/s1 |

Clave InChI |

LJDGRLBUXSKFJE-RILXQCJSSA-N |

SMILES isomérico |

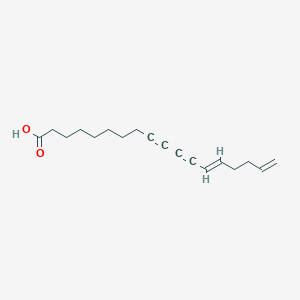

CC1=CC(=O)C=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC[C@H](C(C)(C)O)O |

SMILES canónico |

CC1=CC(=O)C=C(C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC(C(C)(C)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

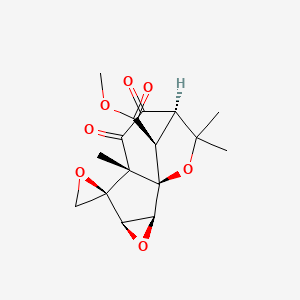

![(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone](/img/structure/B1246705.png)

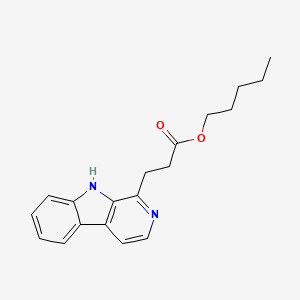

![(1R,1'R,2R,2'R,3R,4S)-2'-bromo-1'-chloro-1,1',3,4-tetramethylspiro[7-oxabicyclo[2.2.1]heptane-2,4'-cyclohexane]](/img/structure/B1246708.png)